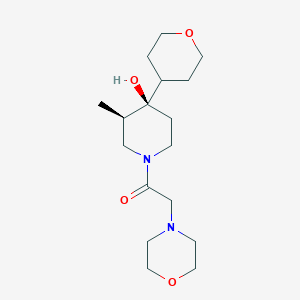![molecular formula C19H23N3O2 B5562884 N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide CAS No. 6045-69-8](/img/structure/B5562884.png)
N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide, also known as DPNI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DPNI belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which play a crucial role in various biological processes, including energy metabolism, DNA repair, and gene expression.
Aplicaciones Científicas De Investigación
Metabolic Fate in Plants
Nicotinamide plays a significant role in plant metabolism, including its conversion into nicotinic acid for nucleotide synthesis and its incorporation into compounds such as trigonelline and nicotinic acid 1N-glucoside. These processes are crucial for plant growth and adaptation to environmental stresses (Matsui et al., 2007).
Biologic Actions in Cosmetic Science
In mammalian systems, nicotinamide is involved in numerous oxidation-reduction reactions, acting as an antioxidant. Its role in the prevention and treatment of skin diseases, including its applications in acne-prone skin care, highlights its importance in dermatological research and therapy (Otte et al., 2005).
Cellular Energy Metabolism and Disease Modulation
Nicotinamide impacts cellular energy metabolism directly affecting physiology and disease progression. It modulates oxidative stress and various cellular survival and death pathways, offering potential therapeutic strategies for diseases like diabetes, immune system dysfunction, and aging-related diseases (Maiese et al., 2009).
Role in Cancer Cell Metabolism
Research on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, sheds light on nicotinamide's critical role in cellular bioenergetics and cancer cell metabolism. This research illustrates the potential of targeting NAMPT for therapeutic intervention in cancer (Tolstikov et al., 2014).
Neuroprotective Effects
Nicotinamide has been demonstrated to exert neuroprotective effects in models of Parkinson's disease by targeting nicotinamide adenine dinucleotide phosphate oxidase, suggesting its potential for clinical applications in neurodegenerative diseases (Wang et al., 2015).
Retinal Toxicity and NAD Biosynthesis
Studies have explored the on-target effects of NAMPT inhibitors on retinal toxicity, highlighting the critical role of NAD biosynthesis in ocular health and the potential risks associated with inhibiting this pathway (Zabka et al., 2015).
Propiedades
IUPAC Name |
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-12-22(13-4-2)19(24)16-9-5-6-10-17(16)21-18(23)15-8-7-11-20-14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJLBHFMSOQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975853 |
Source


|
| Record name | N-[2-(Dipropylcarbamoyl)phenyl]pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide | |
CAS RN |
6045-69-8 |
Source


|
| Record name | N-[2-(Dipropylcarbamoyl)phenyl]pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)


![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)